

# Application Notes: Rhodium(II) Pivalate Catalyzed Ylide Formation and Rearrangement

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## Compound of Interest

Compound Name: *Rhodium(II) trimethylacetate, dimer*

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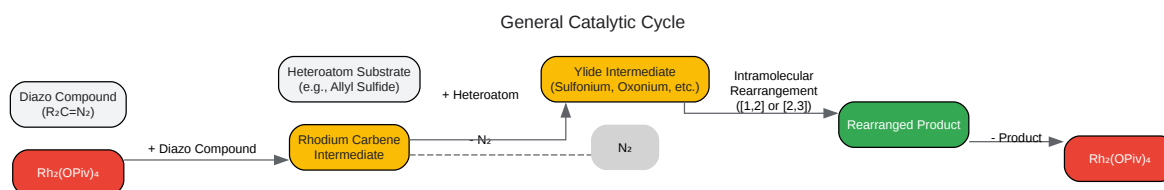
## Abstract

Rhodium(II) carboxylates, particularly Rhodium(II) pivalate ( $\text{Rh}_2(\text{OPiv})_4$ ), are highly versatile and efficient catalysts for the decomposition of diazo compounds to generate rhodium carbenes.[1][2] These reactive intermediates can be trapped by heteroatoms (such as sulfur, nitrogen, or oxygen) to form ylides. The subsequent intramolecular rearrangement of these ylides provides a powerful strategy for carbon-carbon and carbon-heteroatom bond formation under mild conditions.[3] This document outlines the mechanistic principles, key applications, and detailed experimental protocols for Rhodium(II) pivalate catalyzed ylide formation and subsequent rearrangement reactions, such as the Stevens rearrangement and the Doyle-Kirmse reaction.  $\text{Rh}_2(\text{OPiv})_4$  is often an optimal catalyst for such transformations.

## Mechanistic Overview

The catalytic cycle begins with the reaction of the Rhodium(II) pivalate catalyst with a diazo compound. This leads to the extrusion of dinitrogen ( $\text{N}_2$ ) and the formation of a highly reactive rhodium carbene intermediate. This carbene is electrophilic and readily reacts with a nucleophilic heteroatom (e.g., from a sulfide, amine, or ether) to form a corresponding ylide. This ylide is typically unstable and undergoes a rapid intramolecular rearrangement, most commonly a  $\alpha$ [4][5]-rearrangement (Stevens rearrangement) or a  $\alpha$ [5][6]-sigmatropic

rearrangement (Doyle-Kirmse reaction), to yield the final product and regenerate the active Rh(II) catalyst.[3][7]



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Caption: General catalytic cycle for ylide formation and rearrangement.

## Applications and Data

The Rhodium(II) pivalate catalyzed ylide rearrangement is a key step in various synthetic transformations. The Doyle-Kirmse reaction and the Stevens rearrangement are prominent examples, enabling the synthesis of complex molecular architectures.

## The Doyle-Kirmse Reaction

The Doyle-Kirmse reaction involves the reaction of a rhodium carbene with an allyl sulfide or amine, which proceeds via a [5][6]-sigmatropic rearrangement of the intermediate ylide.[7] This reaction is a powerful tool for the concomitant formation of a C-C bond and a C-S (or C-N) bond with transposition of the alkene.[7][8]

Table 1: Rhodium(II)-Catalyzed Doyle-Kirmse Reaction of Allylic Sulfides (Note: Data presented is representative of typical results for Rh(II) carboxylates.  $Rh_2(OPiv)_4$  is often a preferred catalyst for optimizing yield and selectivity.[9])

Entry	Diazo Compound	Allylic Substrate	Catalyst (mol%)	Product	Yield (%)	Ref.
1	Ethyl diazoacetate	Allyl phenyl sulfide	Rh <sub>2</sub> (OAc) <sub>4</sub> (1)	Ethyl 2-(phenylthio)pent-4-enoate	95	[7]
2	Ethyl diazoacetate	Cinnamyl phenyl sulfide	Rh <sub>2</sub> (OAc) <sub>4</sub> (1)	Ethyl 2-(phenylthio)-3-phenylpent-4-enoate	88	[7]
3	Trimethylsilyldiazomethane	Allyl sulfide	Rh <sub>2</sub> (OAc) <sub>4</sub> (0.5)	1-(Trimethylsilyl)-4-(allylthio)but-1-ene	75	[7]
4	Diazooxindole	Allyl thioether	Rh <sub>2</sub> (esp) <sub>2</sub> (0.1)	3-Allyl-3-thiooxindole	92	[8]

## The Stevens Rearrangement

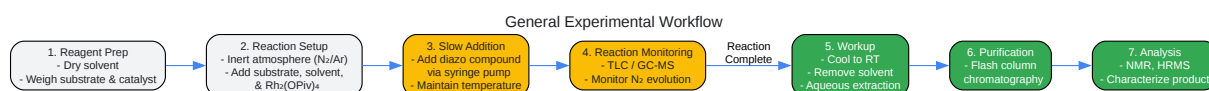
The Stevens rearrangement is a [4][5]-rearrangement of an ylide.[6] In the context of rhodium catalysis, a rhodium carbene reacts with a sulfide or amine to form an ylide, which then undergoes a [4][5]-migration of a group to the carbenic carbon. This strategy has been effectively used for ring expansion of macrocycles.[4]

Table 2: Rhodium(II)-Catalyzed Stevens Rearrangement for Ring Expansion (Note: While the original report uses Rh<sub>2</sub>(OAc)<sub>4</sub>, Rh<sub>2</sub>(OPiv)<sub>4</sub> is an excellent alternative, often providing superior results in carbene chemistry.[9])

Entry	Substrate	Diazo Compound	Catalyst (mol%)	Product	Yield (%)	Ref.
1	Dithiacyclophane 1a	Ethyl diazomalonate	Rh <sub>2</sub> (OAc) <sub>4</sub> (cat.)	Ring-expanded 2a	70	[4]
2	Dithiacyclophane 1b	Ethyl diazomalonate	Rh <sub>2</sub> (OAc) <sub>4</sub> (cat.)	Ring-expanded 2b	75	[4]
3	Benzimidazole-based thiacyclophane	Diazomalonate	Rh <sub>2</sub> (OAc) <sub>4</sub> (cat.)	Double ring-expanded product	Good	[4]

## Experimental Protocols

This section provides a general protocol for a Rhodium(II) pivalate catalyzed rearrangement. Safety precautions, such as working in a well-ventilated fume hood and wearing appropriate personal protective equipment (PPE), should be followed. Diazo compounds are potentially explosive and should be handled with care.



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Caption: A typical workflow for rhodium-catalyzed ylide rearrangements.

## General Procedure for Rh<sub>2</sub>(OPiv)<sub>4</sub>-Catalyzed Reaction of a Sulfide with a Diazo Compound

#### Materials:

- Rhodium(II) pivalate,  $\text{Rh}_2(\text{OPiv})_4$
- Substrate (e.g., allyl sulfide)
- Diazo compound (e.g., ethyl diazoacetate)
- Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)
- Round-bottom flask equipped with a magnetic stir bar and reflux condenser
- Syringe pump
- Inert gas supply (Nitrogen or Argon)
- Standard glassware for workup and purification

#### Protocol:

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere, add the sulfide substrate (1.0 mmol, 1.0 equiv) and Rhodium(II) pivalate (0.01 mmol, 1 mol%).
- **Solvent Addition:** Add anhydrous solvent (e.g., DCM, 0.1 M concentration relative to the substrate) via syringe.
- **Heating:** Heat the reaction mixture to the desired temperature (e.g., 40 °C for DCM or reflux for toluene).
- **Diazo Addition:** Prepare a solution of the diazo compound (1.1 mmol, 1.1 equiv) in the anhydrous solvent. Using a syringe pump, add the diazo solution to the stirred reaction mixture over a period of 2-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and the reactive carbene intermediate, minimizing side reactions like carbene dimerization.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is often complete

after the addition of the diazo compound is finished, but may require further stirring for 1-2 hours.

- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the solvent.
- **Purification:** The crude residue is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure rearranged product.
- **Characterization:** The structure and purity of the final product should be confirmed by spectroscopic methods ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR) and High-Resolution Mass Spectrometry (HRMS).

## Conclusion

Rhodium(II) pivalate is a superior catalyst for generating rhodium carbenes from diazo compounds, which serve as precursors for ylide formation and subsequent high-yield rearrangement reactions. These transformations, including the Doyle-Kirmse and Stevens rearrangements, provide efficient and atom-economical routes to valuable and structurally complex organic molecules. The mild reaction conditions and broad functional group tolerance make this methodology highly attractive for applications in academic research and the pharmaceutical industry.

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